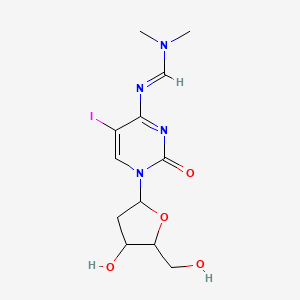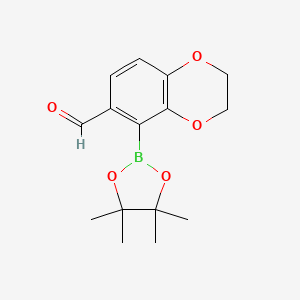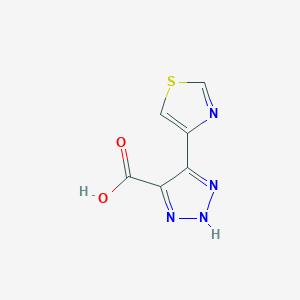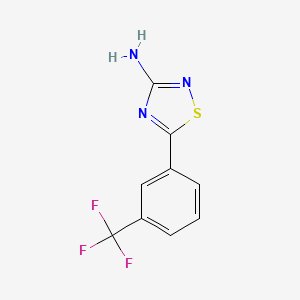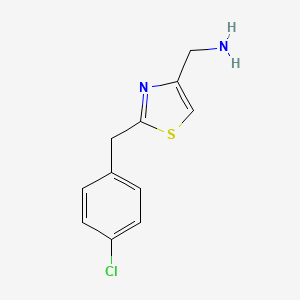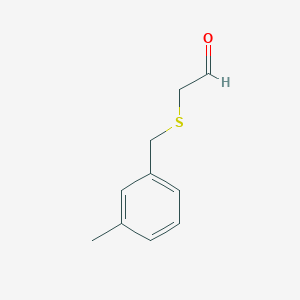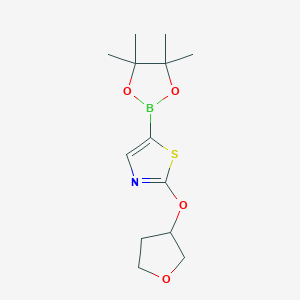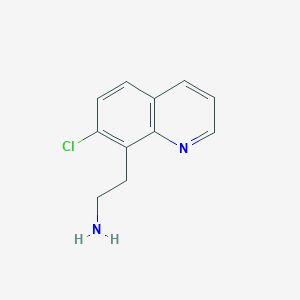![molecular formula C8H13N3 B13642640 2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
2-(Azidomethyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)bicyclo[221]heptane is a compound that belongs to the class of bicyclic molecules It features a bicyclo[221]heptane structure with an azidomethyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)bicyclo[2.2.1]heptane typically involves the introduction of an azidomethyl group to the bicyclo[2.2.1]heptane framework. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . Another approach involves reacting noncyclic olefins with cyclopentadiene to form bicyclo[2.2.1]heptene derivatives, followed by isomerization in the presence of an isomerization catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes used in laboratory synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azidomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield epoxides, while reduction can produce amines .
Applications De Recherche Scientifique
2-(Azidomethyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of high-energy density compounds and other specialized materials.
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)bicyclo[2.2.1]heptane involves its ability to participate in various chemical reactions due to the presence of the azidomethyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): A structurally similar compound without the azidomethyl group.
2-Azabicyclo[2.2.1]heptane: Similar bicyclic structure with an azabicyclic framework.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups attached to the bicyclic framework.
Uniqueness
2-(Azidomethyl)bicyclo[2.2.1]heptane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential applications in chemical synthesis and research. This differentiates it from other similar bicyclic compounds that lack this functional group.
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-(azidomethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H13N3/c9-11-10-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 |
Clé InChI |
FHTAPPIGYHTCTM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)

![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)

